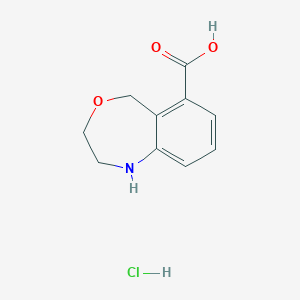![molecular formula C20H14O2 B2816624 3-{[1,1'-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL CAS No. 1573547-57-5](/img/structure/B2816624.png)
3-{[1,1'-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL is an organic compound that features a benzofuran ring substituted with a biphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated benzofuran with a biphenyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran or biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of benzofuran-5-one derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The biphenyl and benzofuran moieties can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler structure with two connected phenyl rings.
Benzofuran: A fused ring system consisting of a benzene ring and a furan ring.
4-Phenylbenzofuran: A compound with a phenyl group substituted on the benzofuran ring.
Uniqueness
3-{[1,1’-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL is unique due to the combination of the biphenyl and benzofuran moieties, which imparts distinct electronic and steric properties. This structural uniqueness can lead to specific interactions and applications that are not achievable with simpler analogs.
Propiedades
IUPAC Name |
3-(4-phenylphenyl)-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-10-11-20-18(12-17)19(13-22-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZGRRVESOMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=COC4=C3C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate](/img/structure/B2816541.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816543.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816544.png)
![N-(3-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2816545.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2816546.png)





![(4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2816560.png)

![4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2816563.png)
![1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2816564.png)
